

Application Note and Protocol: Recrystallization of 4-Methyl-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzoic acid

Cat. No.: B181349

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Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle underlying this method is the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will completely dissolve it at the solvent's boiling point. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the cooled solvent, known as the mother liquor, while any insoluble impurities can be removed by hot filtration. This application note provides a detailed protocol for the purification of **4-Methyl-3-nitrobenzoic acid** via recrystallization.

Compound Data

4-Methyl-3-nitrobenzoic acid is a yellow crystalline powder.^[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol and acetone.^{[1][2]}

Property	Value	Citation(s)
Chemical Name	4-Methyl-3-nitrobenzoic acid	[3]
CAS Number	96-98-0	[3][4]
Molecular Formula	C ₈ H ₇ NO ₄	[1][4][5]
Molecular Weight	181.15 g/mol	[1][4]
Appearance	White to light yellow crystalline powder	[1][4][5]
Melting Point	187-190 °C	[4]
Solubility	Insoluble in water; Soluble in ethanol and acetone.	[1][2]

Experimental Protocol

This protocol is based on established methodologies for the purification of aromatic carboxylic acids.[6][7][8] Ethanol is recommended as the primary solvent for the recrystallization of **4-Methyl-3-nitrobenzoic acid**. [2][4]

Materials and Equipment

- Crude **4-Methyl-3-nitrobenzoic acid**
- Ethanol (95% or absolute)
- Distilled or deionized water (for cooling bath)
- Erlenmeyer flasks
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and flask
- Filter paper

- Watch glass
- Spatula
- Glass rod
- Ice bath

Procedure

1. Solvent Selection and Dissolution:

- Place the crude **4-Methyl-3-nitrobenzoic acid** into an appropriately sized Erlenmeyer flask (the flask should be 2-3 times the volume of the solvent to be used).
- Add a magnetic stir bar to the flask.
- Add a minimal amount of ethanol to the flask, just enough to create a slurry.
- Gently heat the mixture on a hot plate with continuous stirring.
- Continue to add small portions of hot ethanol until the **4-Methyl-3-nitrobenzoic acid** is completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.

2. Hot Filtration (Optional):

- If insoluble impurities are observed in the hot solution, a hot filtration step is necessary.
- Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
- Place a fluted filter paper in the stemless funnel.
- Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

3. Crystallization:

- Remove the flask containing the clear, hot solution from the hot plate.

- Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[\[9\]](#)
- Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

4. Collection of Crystals:

- Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
- Wet the filter paper with a small amount of ice-cold ethanol.
- Turn on the vacuum and transfer the crystalline slurry from the flask into the Buchner funnel.
- Use a spatula to transfer any remaining crystals.
- Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing soluble impurities.[\[9\]](#)

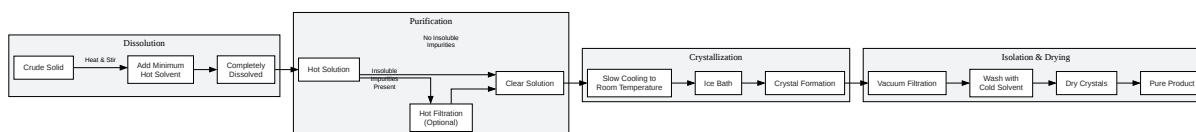
5. Drying:

- Leave the crystals in the Buchner funnel with the vacuum on for a period to pull air through and partially dry them.
- Carefully remove the filter paper and the purified crystals from the funnel and place them on a pre-weighed watch glass.
- Allow the crystals to air-dry completely or place them in a desiccator under vacuum to accelerate the drying process.

6. Determination of Purity:

- Once the crystals are thoroughly dry, determine the final weight and calculate the percent recovery.
- Measure the melting point of the recrystallized **4-Methyl-3-nitrobenzoic acid**. A sharp melting point close to the literature value (187-190 °C) is indicative of high purity.[\[4\]](#)

Visualizations



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Caption: Experimental workflow for the recrystallization of **4-Methyl-3-nitrobenzoic acid**.

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